3-Oxospiro[3.3]heptane-1-carboxylic acid
Description
Significance of Spirocyclic Systems in Organic Synthesis
Spirocycles are not merely a chemical curiosity; they represent a pivotal class of compounds in modern organic synthesis and drug discovery. nih.gov Their distinct structural attributes provide chemists with tools to craft molecules with enhanced properties and biological activities.
The defining feature of a spirocycle is the spiro atom, a single carbon atom that is a member of two distinct rings. wikipedia.org This arrangement forces the two rings into perpendicular planes, creating an inherent three-dimensional (3D) structure. tandfonline.comrsc.org This contrasts sharply with the planar nature of many aromatic and heteroaromatic systems commonly used in drug design. tandfonline.com The tetrahedral nature of the spirocarbon atom results in well-defined spatial arrangements of substituents, allowing for precise interaction with biological targets like enzymes and receptors. acs.org This increased three-dimensionality, often quantified by a higher fraction of sp³ hybridized carbons (Fsp³), is correlated with improved physicochemical properties and a higher probability of clinical success for drug candidates. tandfonline.combldpharm.com
The introduction of a spirocyclic scaffold can significantly influence a molecule's properties, including its solubility, lipophilicity, and metabolic stability. rsc.orgbldpharm.com For instance, replacing a planar aromatic ring with a sp³-rich spirocycle can lead to increased aqueous solubility. tandfonline.com
In drug design, a common strategy to enhance potency and selectivity is to reduce the conformational flexibility of a ligand. By locking a molecule into a specific, biologically active conformation, the entropic penalty of binding to a receptor is minimized. researchgate.netmdpi.com Spirocyclic systems are inherently rigid, which serves as a powerful tool for conformational restriction. tandfonline.comenamine.net This rigidity can lock the conformation of a molecule and optimize the orientation of functional groups for binding, potentially leading to improved efficacy and selectivity. tandfonline.com The constrained nature of spirocycles allows for the precise positioning of pharmacophoric elements in three-dimensional space, a key aspect of rational drug design. mdpi.com
The Spiro[3.3]heptane Motif: A Strained Carbocyclic Scaffold
Within the broader class of spirocycles, the spiro[3.3]heptane framework stands out due to its unique combination of rigidity and strained character. Comprising two fused cyclobutane (B1203170) rings, this motif presents both challenges and opportunities in organic synthesis and medicinal chemistry. wikipedia.org
The parent spiro[3.3]heptane is a symmetrical molecule consisting of two cyclobutane rings sharing a central quaternary carbon atom. wikipedia.orgnih.gov The fusion of these two small rings results in significant ring strain, which influences the reactivity and geometry of the molecule. The synthesis of such strained spiro compounds has been an area of active research, with various methods developed to construct this challenging architecture. nih.gov The rigid structure of the spiro[3.3]heptane core provides a well-defined scaffold for the attachment of functional groups with precise spatial orientations. acs.org
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| IUPAC Name | spiro[3.3]heptane |
| InChIKey | LBJQKYPPYSCCBH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)CCC2 |
Table 1: Properties of the Parent Spiro[3.3]heptane Scaffold. Data sourced from PubChem. nih.gov
One of the most compelling applications of the spiro[3.3]heptane motif in medicinal chemistry is its use as a bioisostere for planar aromatic rings, particularly the phenyl group. nih.govchemrxiv.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing a flat aromatic ring with a three-dimensional, saturated scaffold like spiro[3.3]heptane can lead to significant improvements in drug-like properties while maintaining or even enhancing biological activity. chemrxiv.orgresearchgate.net
Studies have shown that the spiro[3.3]heptane core can effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. nih.govchemrxiv.orgresearchgate.net This substitution can lead to several advantages:
Improved Physicochemical Properties: Replacement of a phenyl ring with spiro[3.3]heptane has been shown to decrease lipophilicity (logP) and in some cases improve aqueous solubility. chemrxiv.orgresearchgate.net
Novelty and Intellectual Property: The use of spiro[3.3]heptane as a benzene (B151609) bioisostere allows for the exploration of novel chemical space and the generation of new intellectual property for drug candidates. rsc.org
Enhanced Metabolic Stability: While not always the case, in some instances, replacing a metabolically labile aromatic ring with a saturated spirocycle can improve metabolic stability. chemrxiv.org
The non-collinear exit vectors of substituents on the spiro[3.3]heptane ring, in contrast to the collinear vectors of a para-substituted phenyl ring, offer a different geometric presentation of functional groups, which can be advantageous for receptor binding. chemrxiv.org
| Feature | Phenyl Ring | Spiro[3.3]heptane |
| Geometry | Planar | Three-dimensional |
| Hybridization | sp² | sp³ |
| Exit Vectors (para-like) | Collinear | Non-collinear |
| Lipophilicity | Higher | Generally Lower |
| Solubility | Lower | Generally Higher |
Table 2: Comparison of Phenyl Ring and Spiro[3.3]heptane as Bioisosteres.
Classification and Positional Isomerism of Oxo-Spiro[3.3]heptane Carboxylic Acids
The introduction of functional groups such as a ketone (oxo) and a carboxylic acid onto the spiro[3.3]heptane scaffold gives rise to a family of positional isomers. The specific placement of these groups is crucial as it dictates the molecule's chemical properties and its potential interactions with biological systems.
For a mono-oxo, mono-carboxylic acid derivative of spiro[3.3]heptane, several positional isomers are possible. The numbering of the spiro[3.3]heptane system starts from a carbon atom in one of the rings adjacent to the spiro atom and proceeds around that ring and then to the other. The spiro atom itself is numbered last. Following IUPAC nomenclature, the spiro atom is at position 4.
The compound of interest, 3-Oxospiro[3.3]heptane-1-carboxylic acid , has the ketone group at the 3-position and the carboxylic acid group at the 1-position. Other possible isomers would involve placing the oxo and carboxylic acid groups at different positions on the spiro[3.3]heptane skeleton.
| Isomer Name | Position of Oxo Group | Position of Carboxylic Acid Group |
| 1-Oxospiro[3.3]heptane-1-carboxylic acid | 1 | 1 |
| 2-Oxospiro[3.3]heptane-1-carboxylic acid | 2 | 1 |
| This compound | 3 | 1 |
| 1-Oxospiro[3.3]heptane-2-carboxylic acid | 1 | 2 |
| 2-Oxospiro[3.3]heptane-2-carboxylic acid | 2 | 2 |
| 3-Oxospiro[3.3]heptane-2-carboxylic acid | 3 | 2 |
Table 3: Potential Positional Isomers of Oxo-Spiro[3.3]heptane Carboxylic Acids (illustrative, not exhaustive).
The specific stereochemistry of the substituents also leads to different stereoisomers, adding another layer of complexity and opportunity for fine-tuning molecular properties. The synthesis of specific, optically active substituted spiro[3.3]heptanes is an area of ongoing research. nih.gov
Overview of Keto-Substituted Spiro[3.3]heptane Carboxylic Acids (e.g., 3-Oxo, 5-Oxo, 6-Oxo)
The introduction of a ketone functional group into the spiro[3.3]heptane carboxylic acid backbone further enhances the chemical diversity and synthetic utility of these compounds. The position of the keto group on the spirocyclic framework gives rise to different isomers, each with its own unique set of properties and potential applications. Among the notable examples are the 3-oxo, 5-oxo, and 6-oxo substituted spiro[3.3]heptane carboxylic acids.
The synthesis of these keto-substituted derivatives often involves multi-step reaction sequences. For instance, a general approach to 5-oxospiro[3.3]heptane-1-carboxylic acid and 6-oxospiro[3.3]heptane-1-carboxylic acid has been described as part of the creation of a library of glutamic acid analogs. This approach highlights the complexity and strategic planning required to construct these specific isomers.
The presence of the ketone and carboxylic acid functionalities provides two reactive centers for further chemical modifications, making these compounds versatile platforms for the development of novel chemical entities.
Specific Focus on this compound
Among the keto-substituted isomers, this compound stands out as a compound of particular interest. While detailed research findings on this specific molecule are not extensively available in peer-reviewed literature, its chemical structure suggests significant potential as a building block in synthetic and medicinal chemistry.
Below is a table summarizing the basic properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2306277-97-2 |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Canonical SMILES | C1C2(C(C1)C(=O)O)CCC2=O |
The synthesis of this compound, while not explicitly detailed in readily available scientific literature, can be conceptually approached through established synthetic methodologies for constructing spirocyclic ketones and carboxylic acids. The strategic placement of the keto group at the 3-position presents a unique synthetic challenge and opportunity for the development of novel synthetic routes.
The reactivity of the ketone and carboxylic acid groups in this compound allows for a variety of chemical transformations. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions such as reduction, reductive amination, or addition of nucleophiles. This dual functionality makes it a valuable intermediate for creating a diverse range of more complex molecules with potential applications in various fields of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
3-oxospiro[3.3]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-4-5(7(10)11)8(6)2-1-3-8/h5H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFLAHNBLJMAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxospiro 3.3 Heptane 1 Carboxylic Acid and Analogous Keto Spiro 3.3 Heptane Systems
Strategies for Spiro[3.3]heptane Core Construction
The assembly of the sterically demanding spiro[3.3]heptane core necessitates specialized synthetic methods. Key strategies include cycloaddition reactions to form one of the four-membered rings, double substitution reactions to close a ring, and rearrangement reactions that leverage strain release to form the desired spirocyclic system.
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions represent a powerful tool for the construction of four-membered rings. In the context of spiro[3.3]heptane synthesis, an alkene is typically reacted with a ketene (B1206846) or a ketene equivalent to form a cyclobutanone (B123998) ring fused to an existing cyclobutane (B1203170).
The thermal [2+2] cycloaddition of a ketene with an alkene, such as methylenecyclobutane (B73084), is a direct method for the formation of the spiro[3.3]heptan-1-one core. nih.gov However, the reaction of simple alkyl- or aryl-substituted ketenes with unactivated alkenes often requires high temperatures, which can lead to low yields and poor diastereoselectivity. nih.gov More reactive ketenes or the use of keteniminium ion intermediates can provide better results. For instance, the thermal reaction of N,N-dimethylamides of cyclobutane carboxylic acids with various alkenes in the presence of trifluoromethanesulfonic anhydride and collidine, followed by hydrolysis of the intermediate vinamidinium salts, can efficiently produce spiro[3.3]heptanones. chemrxiv.org
| Reactants | Conditions | Product | Yield |
| N,N-dimethylcyclobutane carboxamide + Alkene | (CF3SO2)2O, collidine, then hydrolysis | Substituted spiro[3.3]heptanone | Good chemrxiv.org |
Table 1: Example of a thermal cycloaddition for spiro[3.3]heptanone synthesis.
Dichloroketene (B1203229), typically generated in situ from dichloroacetyl chloride and a base or from trichloroacetyl chloride and activated zinc, is a highly reactive ketene that readily undergoes [2+2] cycloaddition with a variety of olefins. diva-portal.org This reactivity has been exploited for the synthesis of dichlorinated spiro[3.3]heptanone intermediates, which can then be dehalogenated.
A key step in the synthesis of 6-oxospiro[3.3]heptane-1-carboxylic acid involves the [2+2] cycloaddition of dichloroketene with a protected 3-methylenecyclobutane methanol (B129727) derivative. nih.gov The resulting dichlorinated spirocyclic ketone is then subjected to reductive dechlorination to afford the desired spiro[3.3]heptanone core. nih.gov
| Alkene | Ketene Source | Product of Cycloaddition | Yield |
| Protected 3-methylenecyclobutane methanol | Dichloroketene (in situ) | Dichlorinated 6-oxospiro[3.3]heptane intermediate | 85% nih.gov |
Table 2: Cycloaddition of dichloroketene in the synthesis of a 6-oxospiro[3.3]heptane derivative.
The [2+2] cycloaddition of isocyanates with alkenes is a well-established method for the synthesis of β-lactams (2-azetidinones). While not directly producing a keto-spiro[3.3]heptane, this methodology provides access to the analogous aza-spiro[3.3]heptane systems where the carbonyl is part of a lactam ring. Chlorosulfonyl isocyanate (CSI), often referred to as Graf's isocyanate, is a particularly reactive isocyanate for these cycloadditions. nih.govresearchtrends.net The reaction mechanism can be either concerted or stepwise, depending on the nature of the alkene. researchtrends.net The resulting N-chlorosulfonyl-β-lactam can be readily reduced to the corresponding β-lactam. researchtrends.net The alkene-isocyanate cycloaddition has been shown to afford β-lactams from glycals with high regio- and stereoselectivity. nih.gov
| Alkene | Isocyanate | Product |
| Electron-rich alkene (e.g., glycal) | Trichloroacetyl isocyanate | β-Lactam nih.gov |
| Alkene | Chlorosulfonyl isocyanate (CSI) | N-Chlorosulfonyl-β-lactam researchtrends.net |
Table 3: Examples of [2+2] cycloadditions of isocyanates with alkenes to form β-lactams.
Double Substitution Reactions (e.g., Malonate and Dihalides)
The construction of the spiro[3.3]heptane core can also be achieved through the formation of the second four-membered ring via intramolecular cyclization. A common approach involves the double alkylation of a C-nucleophile, such as a malonate ester, with a 1,1-bis(electrophilic) cyclobutane derivative. For example, the reaction of diethyl malonate with 1,1-bis(bromomethyl)cyclobutane derivatives is a key step in the synthesis of various functionalized spiro[3.3]heptanes. researchgate.netchemrxiv.org This strategy has been successfully applied on a large scale for the preparation of building blocks for medicinal chemistry. researchgate.netchemrxiv.org
| Nucleophile | Electrophile | Product |
| Diethyl malonate | 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Diethyl 6-(trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate researchgate.netchemrxiv.org |
| Tosylmethyl isocyanide (TosMIC) | 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | 6-(Trifluoromethyl)spiro[3.3]heptan-2-one researchgate.netchemrxiv.org |
Table 4: Double substitution reactions for the construction of the spiro[3.3]heptane core.
Strain-Relocating Rearrangements (e.g., Semipinacol Rearrangements)
Strain-relocating rearrangements offer an elegant approach to the synthesis of spiro[3.3]heptanones by leveraging the release of ring strain as a driving force. One such method is the acid-mediated semipinacol rearrangement of 1-cyclopropylcyclobutanols. nih.gov
A more recent and highly efficient method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govresearchgate.net The initial nucleophilic addition leads to a 1-bicyclobutylcyclopropanol intermediate. nih.govresearchgate.net In the presence of an acid, this intermediate undergoes a "strain-relocating" semipinacol rearrangement to directly afford a substituted spiro[3.3]heptan-1-one. nih.govresearchgate.net This process is notable for its regio- and stereospecificity, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones when starting from a substituted cyclopropanone (B1606653) equivalent. nih.gov
| Precursor | Conditions | Product |
| 1-Cyclopropylcyclobutanol | Acid-mediated | Spiro[3.3]heptan-1-one nih.gov |
| 1-Bicyclobutylcyclopropanol intermediate | MsOH or AlCl3 | Substituted spiro[3.3]heptan-1-one nih.gov |
Table 5: Strain-relocating rearrangements for the synthesis of spiro[3.3]heptan-1-ones.
Intramolecular Cyclization Approaches (e.g., Williamson Ether Synthesis for Oxa-Spiro Systems)
Intramolecular reactions, where two functional groups within the same molecule react, are a powerful strategy for forming cyclic compounds. masterorganicchemistry.com The intramolecular Williamson ether synthesis is a classic example used to create cyclic ethers, including spirocyclic systems. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an electrophilic carbon bearing a leaving group, such as a halide or a sulfonate ester. masterorganicchemistry.comwikipedia.org
In the context of spiro[3.3]heptane systems, this approach is particularly relevant for the synthesis of oxa-spiro analogues. The process involves a molecule containing both a hydroxyl group (-OH) and a suitable leaving group (e.g., a halide) positioned correctly to facilitate ring closure. masterorganicchemistry.comlibretexts.org A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. masterorganicchemistry.com This alkoxide then attacks the carbon with the leaving group in an intramolecular fashion, forming the second ring of the spirocycle. masterorganicchemistry.commasterorganicchemistry.com The formation of five- and six-membered rings is generally favored in such cyclizations. masterorganicchemistry.comlibretexts.org
While directly forming the carbocyclic spiro[3.3]heptane core via this method is not typical, the synthesis of related oxa-spiro[3.3]heptanes demonstrates the principle of intramolecular SN2 reactions in building these strained bicyclic systems. mdpi.com For example, the synthesis of 2-oxa-6-azaspiro[3.3]heptane has been described starting from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide. mdpi.com
Advanced Catalytic Approaches (e.g., Photoredox and Electrocatalysis)
Modern synthetic chemistry increasingly employs advanced catalytic methods like photoredox and electrocatalysis to construct complex molecular architectures under mild conditions. Visible light-promoted photocatalysis, in particular, has emerged as a versatile tool for generating radical intermediates that can participate in dearomatization reactions to access spirocyclic compounds. nih.gov
One such strategy is the dearomative annulation cascade, which can be initiated through the photoredox-mediated activation of aromatic carboxylic acids. nih.gov In this process, an acyl radical is generated from a benzoic acid derivative. This radical can then trigger a spirocyclization cascade. nih.gov For instance, a photoredox-mediated C–O bond activation of 2-(aryloxy)benzoic acids leads to the formation of spiro-chromanones through an intramolecular 6-exo-trig cyclization. nih.gov The reaction is efficient for substrates bearing electron-neutral or electron-rich substituents. nih.gov This methodology highlights the power of photocatalysis to convert readily available carboxylic acids into complex spirocyclic frameworks. nih.gov
Table 1: Examples of Photoredox-Mediated Dearomative Spirocyclization
| Starting Material | Product Type | Cyclization Type | Key Features |
|---|---|---|---|
| 2-(Aryloxy)benzoic acids | Spiro-chromanones | Intramolecular 6-exo-trig | Triggered by acyl radical formation via C-O bond activation. nih.gov |
Introduction and Functionalization of the Ketone Moiety
The ketone group is a defining feature of 3-Oxospiro[3.3]heptane-1-carboxylic acid and its analogues. Its introduction is a critical step in the synthesis, often accomplished through the oxidation of a precursor alcohol or integrated into the ring-forming strategy itself.
Oxidation Reactions (e.g., from Corresponding Alcohols)
A common and direct method for installing a ketone is the oxidation of a corresponding secondary alcohol. organic-chemistry.org The synthesis of diastereomeric 5-oxospiro[3.3]heptane-1-carboxylic acids, for instance, can be achieved by the oxidation of the respective diastereomeric alcohols. nih.gov Similarly, 6-oxospiro[3.3]heptane-1-carboxylic acid has been prepared via the oxidation of the primary alcohol moiety in a precursor molecule. nih.gov
A variety of oxidizing agents can be employed for this transformation. A well-established method involves using ruthenium(III) chloride (RuCl₃) as a catalyst in the presence of a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄). nih.govchemrxiv.org This system is effective for converting alcohols to carboxylic acids and ketones. Other modern methods for alcohol oxidation utilize catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant, which can include systems like Fe(NO₃)₃/air or Cu/TEMPO. organic-chemistry.org
Oxidative Cycloalkenylation Utilizing Ketone Precursors
While not a direct synthesis of the target molecule, oxidative spirocyclization methods showcase the use of ketone precursors in forming related spirocyclic systems. For example, the synthesis of spiro-γ-butenolide-γ-butyrolactones has been achieved through an m-CPBA-mediated oxidation of β-furyl amides. nih.gov This reaction involves a complex cascade where a tethered amide acts as a nucleophile, leading to spirolactone formation. nih.gov Such strategies highlight how oxidative processes can be ingeniously used to trigger cyclization and form spiro centers.
A modular approach to spiro[3.3]heptanones involves the thermal reaction of N,N-dimethylamides of cyclobutane carboxylic acids with various alkenes. chemrxiv.orgresearchgate.net This reaction, proceeding through intermediate keteneiminium salts, constructs the spiro[3.3]heptanone core in good yields and is compatible with a range of functional groups on the alkene partner. chemrxiv.orgresearchgate.net
Nucleophilic Addition to Cyclic Esters or Lactones
The principle of nucleophilic addition to a carbonyl group is fundamental in organic synthesis. acs.orgyoutube.com This reaction involves a nucleophile attacking the electrophilic carbon of a carbonyl, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com In the context of synthesizing keto-spiro systems, this can be applied to cyclic esters (lactones). A nucleophilic species, such as an organometallic reagent, can be designed to attack the lactone carbonyl. If the nucleophile is part of a cyclic system or carries a group capable of forming a second ring, a subsequent intramolecular reaction can lead to the formation of a spirocyclic ketone.
Dearomative Annulation Cascades from Carboxylic Acid Precursors
As mentioned in section 2.1.5, dearomative annulation cascades initiated from carboxylic acid precursors are a powerful modern tool for spirocycle synthesis. nih.gov A photoredox-mediated approach allows for the C–O bond activation of aromatic carboxylic acids, generating acyl radicals. nih.gov These reactive intermediates can then undergo a cascade of reactions, including cyclization and dearomatization, to furnish highly congested spiro-compounds. nih.gov This method directly converts a carboxylic acid precursor into a complex spirocyclic framework, embedding the carbonyl group (or a precursor) into the newly formed ring system. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Oxospiro[3.3]heptane-1-carboxylic acid |
| 6-Oxospiro[3.3]heptane-1-carboxylic acid |
| 2-Oxa-6-azaspiro[3.3]heptane |
| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol |
| p-Tosylamide |
| 2-(Aryloxy)benzoic acid |
| Spiro-chromanone |
| Spirocyclic lactam |
| Benzoic acid |
| Ruthenium(III) chloride |
| Sodium periodate |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) |
| Iron(III) nitrate |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| β-Furyl amide |
| Spiro-γ-butenolide-γ-butyrolactone |
| N,N-dimethylamide of cyclobutane carboxylic acid |
Introduction and Functionalization of the Carboxylic Acid Moiety
A key challenge in the synthesis of these molecules is the strategic introduction of the carboxylic acid group onto the spiro[3.3]heptane framework. Several methodologies have been developed to achieve this, ranging from direct carbonylation to the oxidation of precursor functionalities.
Carbonylation reactions provide a direct route to carboxylic acids from organohalides. In the context of spiro[3.3]heptane systems, this typically involves the conversion of a bromo-substituted spiro[3.3]heptane to an organometallic intermediate, which is then trapped with carbon dioxide. For instance, a bromo-spiro[3.3]heptane can be treated with an organolithium reagent, such as n-butyllithium, to generate a lithiated spiro[3.3]heptane. This highly reactive intermediate readily undergoes carboxylation upon exposure to dry ice (solid CO₂), yielding the corresponding carboxylic acid after an acidic workup. chemrxiv.org
Palladium-catalyzed carbonylation reactions are also a powerful tool for the synthesis of carboxylic acids from aryl and vinyl halides, and this methodology can be extended to alkyl halides. nih.govuu.se While direct palladium-catalyzed carbonylation of unactivated alkyl bromides can be challenging, recent advancements in catalyst design and reaction conditions have expanded the scope of this transformation.
The oxidation of pre-existing functional groups on the spiro[3.3]heptane scaffold is a common and effective strategy for introducing a carboxylic acid moiety.
Oxidation of Phenyl Rings:
A phenyl group attached to the spiro[3.3]heptane core can serve as a precursor to a carboxylic acid. This transformation is typically achieved through oxidative cleavage of the aromatic ring. A powerful and frequently employed method is the ruthenium-catalyzed oxidation using sodium periodate (NaIO₄) as the terminal oxidant in the presence of a catalytic amount of ruthenium(III) chloride (RuCl₃). chemrxiv.org This method is effective for converting phenyl-substituted spiro[3.3]heptanes into their corresponding carboxylic acid derivatives. chemrxiv.org
Oxidation of Alcohols:
| Precursor Moiety | Oxidizing Agent(s) | Product |
| Phenyl Group | RuCl₃, NaIO₄ | Carboxylic Acid |
| Primary Alcohol | CrO₃/H₂SO₄, KMnO₄, Na₂Cr₂O₇ | Carboxylic Acid |
A more recent and innovative approach for the synthesis of carboxylic acids involves the carboxylation of N-tosylhydrazones. This method provides a valuable alternative to traditional organometallic routes. In a notable example, a cesium carbonate (Cs₂CO₃)-mediated carboxylation of N-tosylhydrazones with carbon dioxide has been developed. researchgate.net This reaction proceeds under relatively mild conditions and avoids the use of strong bases and low temperatures often required for the generation of organolithium species. researchgate.net The mechanism is thought to involve the formation of a diazo intermediate, which then undergoes carboxylation.
In many synthetic strategies, the carboxylic acid functionality is introduced through the manipulation of other functional groups on a pre-existing spiro[3.3]heptane core. This can involve a variety of standard organic transformations. For example, a nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Similarly, an ester can be saponified to the corresponding carboxylate, which is then protonated to yield the carboxylic acid. The thermal decarboxylation of a geminal dicarboxylic acid on a spiro[3.3]heptane has also been reported to yield a monocarboxylic acid. prepchem.com These transformations are fundamental in organic synthesis and provide versatile methods for accessing the target keto-acids.
Integrated Synthetic Pathways for Keto-Carboxylic Acids
The synthesis of this compound often involves multi-step sequences that strategically build the spirocyclic framework and introduce the required functional groups in a controlled manner.
A convergent and widely applicable approach to this compound and its analogs commences with readily available cyclobutanone derivatives, such as 3-oxocyclobutane-1-carboxylic acid. researchgate.net This starting material can be synthesized through various methods, including the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane followed by hydrolysis and decarboxylation. patsnap.comgoogle.com
The synthetic sequence often involves the protection of the ketone and carboxylic acid functionalities, followed by the construction of the second cyclobutane ring. One reported strategy involves a [2+2] cycloaddition reaction. For instance, an alkene derived from a protected 3-oxocyclobutane-1-carboxylic acid can undergo a [2+2] cycloaddition with dichloroketene, generated in situ. nih.gov The resulting dichlorinated cyclobutanone can then be reductively dechlorinated. Subsequent functional group manipulations, such as deprotection and oxidation of a primary alcohol, lead to the desired this compound. nih.gov
Another key transformation in the construction of the spiro[3.3]heptane skeleton from cyclobutanone precursors is the Meinwald oxirane rearrangement. nih.gov This reaction involves the rearrangement of a suitably substituted epoxide to a ketone, effectively expanding a ring and forming the spirocyclic system.
The following table summarizes a representative multi-step synthesis:
| Starting Material | Key Intermediates | Key Reactions | Final Product |
| 3-Oxocyclobutane-1-carboxylic acid | Protected cyclobutanone alkene, Dichlorinated spiro[3.3]heptanone | [2+2] Cycloaddition, Reductive dechlorination, Oxidation | This compound |
Divergent Synthetic Strategies (e.g., from Common Precursors to Regio- and Stereoisomers)
Divergent synthesis provides an efficient route to structural diversity by enabling the creation of multiple distinct compounds from a single, common precursor. This strategy is particularly valuable for producing libraries of regio- and stereoisomers of spiro[3.3]heptane systems for structure-activity relationship studies.
A notable example involves the use of 3-oxocyclobutanecarboxylic acid as a versatile starting material. rsc.org From this common precursor, all four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid have been prepared. rsc.org A key transformation in this synthetic sequence is the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative, which effectively constructs the core spiro[3.3]heptane skeleton. rsc.org
Another powerful divergent approach starts with an O-silylated 2-(hydroxymethyl)cyclobutanone derivative. nih.gov This precursor serves as a launchpad for synthesizing various regioisomers, including 1,5- and 1,6-disubstituted spiro[3.3]heptanes. The specific substitution pattern is directed by the choice of key cyclization or rearrangement reactions. nih.gov For instance, a [2+2] cycloaddition with dichloroketene is employed to build the 1-functionalized 6-oxospiro[3.3]heptane core, a precursor to 6-oxospiro[3.3]heptane-1-carboxylic acid. nih.gov In contrast, the Meinwald oxirane rearrangement of a substituted 8-oxadispiro[2.0.3.1]octane leads to the formation of 5-oxospiro[3.3]heptane-1-carboxylic acid diastereomers. nih.gov This strategic choice of reaction pathways allows for controlled access to different keto-spiro[3.3]heptane regioisomers from one starting material.
Table 1: Divergent Synthesis of Keto-Spiro[3.3]heptane Carboxylic Acid Regioisomers
| Common Precursor | Key Reaction | Target Keto-Spiro[3.3]heptane Core |
|---|---|---|
| O-silylated 2-(hydroxymethyl)cyclobutanone derivative | [2+2] Dichloroketene Cycloaddition | 6-Oxospiro[3.3]heptane-1-carboxylic acid nih.gov |
Stereoselective Synthesis and Chiral Resolution
The inherent three-dimensionality and potential for axial chirality in spiro[3.3]heptane systems make stereocontrol a critical aspect of their synthesis. stackexchange.com Methodologies to produce enantiomerically pure compounds include direct asymmetric synthesis, resolution of racemic mixtures, and diastereoselective reactions.
Asymmetric Synthetic Approaches
Asymmetric synthesis aims to create a specific stereoisomer directly. One successful strategy involves a catalytic enantioselective [3+3] cycloaddition utilizing spirocyclic donor-acceptor cyclopropanes, which is a promising method for generating spiro stereocenters. nih.gov Another approach is the use of enzymes to catalyze asymmetric reactions. For example, the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane catalyzed by pig liver esterase yields an axially chiral spiro[3.3]heptane derivative with moderate optical purity. rsc.org Furthermore, a novel and expedient synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones has been developed through a strain-relocating semipinacol rearrangement that proceeds with high regio- and stereospecificity. nih.gov
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.orgnih.gov This method leverages the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for its separation from the unreacted enantiomer. In the context of spiro[3.3]heptane derivatives, racemic mixtures have been successfully resolved through enantioselective enzyme-catalyzed hydrolysis. rsc.org Specifically, pig liver esterase has been employed for the asymmetric hydrolysis of racemic 2,6-disubstituted spiro[3.3]heptane derivatives, demonstrating the utility of biocatalysis in accessing optically pure spirocyclic compounds. rsc.orgresearchgate.net The general principle involves allowing the enzymatic reaction to proceed to approximately 50% conversion, followed by the separation of the product (e.g., a carboxylic acid) from the unreacted starting material (e.g., an ester). google.com
Diastereoselective Control in Key Synthetic Steps (e.g., Cycloadditions and Rearrangements)
Controlling diastereoselectivity is crucial when multiple stereocenters are formed during a reaction. Key synthetic steps such as cycloadditions and rearrangements are often targeted for diastereoselective control.
Cycloadditions: A diastereo- and enantioselective [3+3] cycloaddition of spirocyclopropyl oxindoles with nitrones has been developed, providing access to optically active spirocyclic tetrahydro-1,2-oxazines. nih.gov
Rearrangements: The synthesis of spiro[3.3]heptan-1-ones via a semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate has been shown to be a fully regio- and stereospecific process. nih.gov This high level of stereocontrol allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov
Auxiliary-Mediated Reactions: In the synthesis of spiro[3.3]heptane-based glutamic acid analogs, a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary was employed. While the diastereoselectivity was low to moderate, it enabled the successful chromatographic separation of all stereoisomers. nih.gov
Scalability and Practical Considerations in Synthetic Protocols
The transition from laboratory-scale synthesis to multigram or kilogram production introduces significant challenges. Practical and scalable routes are essential for the application of spiro[3.3]heptane building blocks in areas like drug discovery.
Several reports highlight successful large-scale syntheses. A practical route to 6-(trifluoromethyl)spiro[3.3]heptane derivatives was developed, preparing a key bis(bromomethyl)cyclobutane intermediate on a 0.5 kg scale and subsequently forming the spiro[3.3]heptane core on a 120 g scale. chemrxiv.org Similarly, a scalable six-step synthesis of a 1-oxaspiro[3.3]heptane derivative commenced with 4.6 kg of 3-oxocyclobutane-1-carboxylic acid. researchgate.net
Practical considerations often involve optimizing reaction conditions, minimizing costly purification steps, and avoiding protecting groups. A low-cost, protecting-group-free synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative was demonstrated at a 100 g scale, addressing the drawbacks of previous routes. acs.org Another modular approach to spiro[3.3]heptanones was shown to be effective on scales up to 40 grams, with purification on a larger scale achieved by vacuum distillation rather than column chromatography, a key consideration for industrial application. chemrxiv.orgresearchgate.net The development of facile and scalable approaches that yield multigram quantities of functionalized spirocyclic amino acids has also been reported, underscoring the applicability of these building blocks in drug design. univ.kiev.ua
Table 2: Examples of Scaled Syntheses of Spiro[3.3]heptane Derivatives
| Compound Class | Reported Scale | Key Feature | Reference |
|---|---|---|---|
| 6-(Trifluoromethyl)spiro[3.3]heptane building blocks | 0.5 kg (intermediate), 120 g (core) | Practical, large-scale synthesis | chemrxiv.org |
| 6-Methyloxy-substituted 1-oxaspiro[3.3]heptane | 4.6 kg (starting material) | Scalable, linear route | researchgate.net |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 100 g | Low-cost, protecting-group-free | acs.org |
| Substituted Spiro[3.3]heptanones | up to 40 g | Use of vacuum distillation for purification | chemrxiv.org |
Chemical Reactivity and Transformations of 3 Oxospiro 3.3 Heptane 1 Carboxylic Acid
Reactions of the Ketone Functionality
The carbonyl group in 3-oxospiro[3.3]heptane-1-carboxylic acid is susceptible to various transformations typical of ketones, including reduction to an alcohol, nucleophilic additions, and deoxofluorination.
Reduction Reactions
The ketone functionality of this compound can be reduced to the corresponding alcohol, 3-hydroxyspiro[3.3]heptane-1-carboxylic acid, using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. This method offers the advantage of not reducing the carboxylic acid group.
For a complete deoxygenation of the ketone to a methylene (B1212753) group, converting it to spiro[3.3]heptane-1-carboxylic acid, the Wolff-Kishner reduction is a suitable method. This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) hydrate (B1144303), followed by heating in the presence of a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like ethylene (B1197577) glycol.
| Reaction | Reagent(s) | Product | Typical Conditions |
| Reduction to Alcohol | Sodium borohydride (NaBH₄) | 3-Hydroxyspiro[3.3]heptane-1-carboxylic acid | Methanol, Room Temperature |
| Deoxygenation (Wolff-Kishner) | Hydrazine hydrate (H₂NNH₂·H₂O), Potassium hydroxide (KOH) | Spiro[3.3]heptane-1-carboxylic acid | Ethylene glycol, High Temperature |
Nucleophilic Additions
The electrophilic carbon of the carbonyl group in this compound readily undergoes addition reactions with various nucleophiles. A characteristic reaction is the formation of an oxime upon treatment with hydroxylamine (B1172632) (NH₂OH). This reaction is typically performed in a buffered solution to maintain a suitable pH for the reaction to proceed efficiently, yielding 3-(hydroxyimino)spiro[3.3]heptane-1-carboxylic acid.
| Nucleophile | Product | Typical Conditions |
| Hydroxylamine (NH₂OH) | 3-(Hydroxyimino)spiro[3.3]heptane-1-carboxylic acid | Buffered aqueous solution, Room Temperature |
Deoxofluorination of Carbonyl Groups
The conversion of the carbonyl group to a geminal difluoro moiety represents a valuable transformation in medicinal chemistry for creating bioisosteres. This can be achieved using deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor. These reagents react with the ketone to replace the oxygen atom with two fluorine atoms, yielding 3,3-difluorospiro[3.3]heptane-1-carboxylic acid. The reaction is typically carried out in an inert solvent like dichloromethane.
| Reagent | Product | Typical Conditions |
| Diethylaminosulfur trifluoride (DAST) | 3,3-Difluorospiro[3.3]heptane-1-carboxylic acid | Dichloromethane, 0 °C to Room Temperature |
| Deoxo-Fluor | 3,3-Difluorospiro[3.3]heptane-1-carboxylic acid | Dichloromethane, Room Temperature |
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group of this compound can undergo a variety of transformations, including esterification, amidation, and decarboxylation, to produce a range of functionalized spiro[3.3]heptane derivatives.
Esterification and Amidation Reactions
Esterification of this compound can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. To drive the equilibrium towards the ester product, the alcohol is often used in excess.
Amidation reactions to form the corresponding amide derivatives can be achieved by first activating the carboxylic acid. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) facilitate the reaction with a primary or secondary amine.
| Reaction | Reagent(s) | Product Type | Typical Conditions |
| Fischer Esterification | Alcohol (e.g., Ethanol), Sulfuric acid (H₂SO₄) | Ester | Reflux in excess alcohol |
| Amidation | Amine (R-NH₂), HATU, DIPEA | Amide | Dichloromethane or DMF, Room Temperature |
Decarboxylation Pathways and Mechanisms
The decarboxylation of this compound, which involves the removal of the carboxyl group as carbon dioxide, is generally challenging under standard conditions. As an α-keto acid, it is more resistant to decarboxylation than its β-keto acid counterpart. The non-enzymatic decarboxylation of α-keto acids typically requires harsh conditions, such as high temperatures, and may proceed through various mechanisms, including the formation of a carbanion intermediate after the loss of CO₂. In some cases, oxidative decarboxylation can be promoted by reagents like hydrogen peroxide. However, for a non-activated system like this, achieving clean decarboxylation to yield spiro[3.3]heptan-3-one can be difficult and may result in low yields or side products.
| Reaction | Conditions/Reagents | Product | Note |
| Thermal Decarboxylation | High Temperature | Spiro[3.3]heptan-3-one | Generally requires harsh conditions and may have low efficiency. |
| Oxidative Decarboxylation | e.g., Hydrogen Peroxide | Spiro[3.3]heptan-3-one | Proceeds via a different mechanism involving oxidation. |
Conversion to Other Acid Derivatives (e.g., Boronic Esters)
The conversion of carboxylic acids into boronic acid derivatives, particularly boronic esters, is a significant transformation in organic synthesis, providing access to versatile intermediates for cross-coupling reactions and other applications. While direct conversion of this compound to a boronic ester is not extensively detailed, established synthetic methodologies for converting alkyl- and aryl-carboxylic acids to boronic esters are applicable. Modern methods include visible-light-mediated photochemical conversions of redox-active esters and nickel-catalyzed decarbonylative coupling of carboxylic acid fluorides with diboron (B99234) reagents. organic-chemistry.orgorganic-chemistry.org
In the context of the spiro[3.3]heptane scaffold, a relevant transformation to a boronic acid has been demonstrated starting from a ketone precursor. This multi-step approach highlights a viable pathway for introducing a boronic acid functional group onto the spiro[3.3]heptane core. The process involves converting a spiro[3.3]heptanone derivative to a bromide, followed by lithium-halogen exchange and subsequent reaction with an electrophilic boron source like trimethoxyborane to yield the boronic acid. chemrxiv.org
Table 1: Synthesis of a Spiro[3.3]heptane Boronic Acid Derivative
| Step | Starting Material | Reagents | Product | Reference |
| 1 | Substituted Spiro[3.3]heptanone | Wolff-Kishner reduction reagents | Bromo-spiro[3.3]heptane | chemrxiv.org |
| 2 | Bromo-spiro[3.3]heptane | 1. n-Butyllithium (nBuLi) 2. Trimethoxyborane (B(OMe)₃) | Spiro[3.3]heptane boronic acid | chemrxiv.org |
This synthetic sequence underscores the utility of ketone and halide intermediates in accessing organoboron compounds within the spiro[3.3]heptane family.
Reactions Involving the Spiro[3.3]heptane Ring System
The inherent ring strain of the spiro[3.3]heptane framework governs much of its reactivity. The two fused cyclobutane (B1203170) rings create a rigid, three-dimensional structure that can undergo specific transformations under controlled conditions to relieve strain.
Ring Opening Reactions under Specific Conditions
Ring-opening reactions of the spiro[3.3]heptane carbocyclic core typically require harsh conditions. However, the introduction of heteroatoms into the scaffold can facilitate ring-opening under more specific and milder conditions. A notable example is the ring-opening of an oxetane (B1205548) moiety within a heteroatomic spiro[3.3]heptane derivative.
Isomerization and Rearrangement Processes (e.g., Oxetane-Carboxylic Acid Isomerization, Spiro[3.3]heptane-Oxetane Rearrangements)
Isomerization and rearrangement reactions are characteristic of strained cyclic systems, including derivatives of spiro[3.3]heptane.
Oxetane-Carboxylic Acid Isomerization
Research has revealed that many oxetane-carboxylic acids, which share a strained four-membered ring feature with spiro[3.3]heptanes, are prone to unexpected isomerization. These compounds can spontaneously rearrange into new heterocyclic lactones upon storage at room temperature or with gentle heating. researchgate.net This instability can significantly impact reaction yields, particularly in processes requiring heat. researchgate.net The proposed mechanism suggests that the internal carboxylic acid group catalyzes the ring-opening of the oxetane via a protonated intermediate, which is then attacked by the deprotonated carboxylate group to form a lactone. scienceopen.com
Table 2: Isomerization of Oxetane-Carboxylic Acids
| Substrate | Conditions | Product | Key Finding | Reference |
| Various oxetane-3-carboxylic acids | Room temperature storage or heating (e.g., 50-100 °C in dioxane/water) | Isomeric lactones | The carboxylic acid moiety intramolecularly catalyzes the isomerization of the strained oxetane ring. | researchgate.netscienceopen.com |
Spiro[3.3]heptane-Oxetane Rearrangements
Rearrangement processes are also central to the synthesis of the spiro[3.3]heptan-1-one core itself. A significant method involves a "strain-relocating" semipinacol rearrangement. nih.gov In this process, a 1-bicyclobutylcyclopropanol intermediate, formed from the addition of a metallated bicyclobutane to a cyclopropanone (B1606653) equivalent, readily rearranges in the presence of an acid like methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃). nih.gov This reaction proceeds through the release of strain from the highly energetic bicyclobutane and cyclopropanol (B106826) moieties to form the more stable, albeit still strained, spiro[3.3]heptanone system. This rearrangement is highly regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov
Computational and Mechanistic Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
While specific DFT studies on the reaction mechanisms of 3-Oxospiro[3.3]heptane-1-carboxylic acid are not extensively documented, DFT calculations are a cornerstone for understanding the formation of the core spiro[3.3]heptane structure. A primary synthetic route to the cyclobutanone (B123998) moiety is the [2+2] cycloaddition of a ketene (B1206846) and an alkene. DFT studies have been instrumental in elucidating the mechanistic details of these seemingly straightforward but complex reactions.
Theoretical investigations into intramolecular [2+2] cycloadditions of ene-ketenes, which form cyclobutanones, reveal that these reactions are typically concerted processes. pku.edu.cn DFT calculations help in analyzing the transition states, demonstrating that the reaction proceeds through a perpendicular approach of the alkene to the ketene. This geometry allows for crucial orbital interactions that are symmetry-allowed. pku.edu.cn Furthermore, DFT can predict and explain the regioselectivity of such cycloadditions by analyzing the stability of carbocation-like character that develops in the transition state. pku.edu.cn These computational models are vital for predicting reaction outcomes and optimizing conditions for the synthesis of complex cyclobutanone-containing molecules, including precursors to this compound.
DFT has also been widely applied to explore the mechanisms of other relevant transformations, such as 1,3-dipolar cycloadditions, which are fundamental in organic synthesis. researchgate.netrsc.org These studies help in understanding regioselectivity and stereoselectivity by calculating the energy profiles of different reaction pathways and analyzing the electronic properties of the transition states. researchgate.net For reactions involving functional groups like ketones, DFT can model mechanisms such as the Cannizzaro reaction, providing insights into whether a reaction proceeds through an ionic or a free-radical pathway depending on the molecular structure and conditions.
Conformational Analysis of the Spiro[3.3]heptane Core
The spiro[3.3]heptane framework is conformationally restrained due to the two fused four-membered rings. Unlike the flexible six-membered cyclohexane (B81311) ring, the cyclobutane (B1203170) rings within the spiro[3.3]heptane core are rigid. However, they are not planar. To alleviate the angle and torsional strain inherent in a flat four-membered ring, cyclobutane adopts a puckered or folded conformation. wikipedia.org
In the spiro[3.3]heptane system, both cyclobutane rings are puckered. Computational studies, including comprehensive conformational analyses of transition states in spiro ring formations, utilize methods like Cremer-Pople puckering parameters to quantify the exact nature of these non-planar geometries. nih.govresearchgate.net The central spiro-carbon atom acts as a pivot, and the two rings are oriented orthogonally to each other. This fixed, three-dimensional arrangement is a defining feature of the scaffold, making it an attractive building block in medicinal chemistry where precise spatial orientation of functional groups is critical. researchgate.net The rigidity of the core ensures that substituents attached to the rings have well-defined and predictable positions in space.
Analysis of Strain and Ring Dynamics within the Spiro[3.3]heptane System
The spiro[3.3]heptane system is characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.org Angle strain arises because the internal C-C-C bond angles in the cyclobutane rings are forced to be approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. Torsional strain results from the eclipsing interactions of hydrogen atoms on adjacent carbon atoms. wikipedia.org
| Cycloalkane | Total Ring Strain (kcal/mol) |
|---|---|
| Cyclopropane | 29.0 |
| Cyclobutane | 26.3 |
| Cyclopentane | 7.4 |
| Cyclohexane | 0.0 |
| Spiro[3.3]heptane (estimated) | ~52 |
Data sourced from references wikipedia.orgyale.edu. The value for spiro[3.3]heptane is an estimation based on the strain of two cyclobutane rings.
Exit Vector Analysis of Spiro[3.3]heptane Derivatives
Exit vector analysis is a computational tool used to describe the spatial orientation of substituents attached to a molecular scaffold. It is particularly useful in medicinal chemistry for designing bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The spiro[3.3]heptane core has been extensively analyzed as a three-dimensional, non-planar bioisostere for the flat para-substituted benzene (B151609) ring. researchgate.netnih.gov
The analysis defines key geometric parameters: the distance between the exit points on the scaffold (d), the distance between the first atoms of the substituents (r), and the angles describing the substituent vectors (φ1, φ2, and θ). researchgate.netchemrxiv.org Unlike the para-substituted phenyl ring, where the exit vectors are collinear (φ1 and φ2 angles are near 0°), the spiro[3.3]heptane scaffold presents non-collinear exit vectors, with φ angles typically between 22° and 30°. chemrxiv.org This results in a distinct angular geometry for its derivatives. Furthermore, the distance between substituents (d) is significantly longer in the spiro[3.3]heptane system compared to a para-phenyl ring (e.g., ~6.9 Å vs. ~5.7 Å). chemrxiv.org This unique, rigid, and non-planar arrangement allows medicinal chemists to explore new chemical space by replacing traditional flat aromatic rings with a 3D scaffold. researchgate.net
| Parameter | para-Phenyl Ring | Spiro[3.3]heptane Derivatives |
|---|---|---|
| Distance d (Å) | 5.66 - 5.71 | 6.87 - 6.89 |
| Distance r (Å) | 2.77 - 2.81 | 4.16 - 4.20 |
| Angle φ1 (°) | 0.6 - 2.2 | 22.8 - 29.7 |
| Angle φ2 (°) | 0.6 - 2.2 | 22.8 - 29.7 |
| Angle |θ| (°) | 123 - 149 | 129 - 130 |
Data adapted from ChemRxiv and ResearchGate studies on spiro[3.3]heptane as a benzene bioisostere. researchgate.netchemrxiv.org
Role As a Synthetic Building Block and Scaffold in Chemical Synthesis
Integration into Complex Molecular Architectures
The spiro[3.3]heptane framework, including derivatives of 3-oxospiro[3.3]heptane-1-carboxylic acid, is a valuable component for constructing complex molecules, particularly in the field of drug discovery. chemrxiv.org Its rigid structure serves as a non-planar scaffold that can orient substituents in precise three-dimensional arrangements. researchgate.net This characteristic is exploited to mimic the substitution patterns of aromatic rings, but with a saturated, sp³-rich core. chemrxiv.org
A notable application is the use of the spiro[3.3]heptane scaffold as a bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.org Researchers have successfully incorporated this core into the structures of FDA-approved drugs to generate novel, patent-free analogues with retained or improved bioactivity. chemrxiv.org For example, spiro[3.3]heptane-based analogues of the anticancer drugs Vorinostat and Sonidegib, as well as the local anesthetic Benzocaine, have been synthesized, demonstrating the scaffold's ability to replace a central phenyl ring while preserving the compound's function. chemrxiv.org The synthesis of conformationally restricted analogues of glutamic acid, specifically stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, further showcases the integration of this scaffold into complex, biologically relevant molecules designed to probe or interact with specific biological targets. rsc.org
Scaffold Diversification through Strategic Functional Group Manipulations
The ketone and carboxylic acid groups of this compound are key handles for scaffold diversification. These functional groups allow for a multitude of chemical transformations, enabling the creation of libraries of compounds with varied properties and functionalities. chemrxiv.orgnih.gov The ketone can be readily transformed into other functional groups such as alcohols, amines, or halides, while the carboxylic acid can be converted into esters, amides, or other acid derivatives. chemrxiv.orgnih.gov
Strategic modifications of ketone-bearing spiro[3.3]heptanes have been extensively demonstrated. chemrxiv.org These transformations provide access to a wide array of mono- and bi-functional building blocks suitable for medicinal chemistry programs. chemrxiv.orgacs.org
Table 1: Examples of Functional Group Manipulations on Keto-Spiro[3.3]heptanes
| Starting Group | Reagents/Reaction | Product Group | Reference |
|---|---|---|---|
| Ketone | LiAlH₄ or NaBH₄ | Alcohol | chemrxiv.org |
| Ketone | Benzylamine, H₂/Pd | Primary Amine | chemrxiv.org |
| Ketone | Hydroxylamine (B1172632), Raney Nickel | Primary Amine | chemrxiv.org |
| Ketone | Wolff-Kishner Reduction | Methylene (B1212753) (CH₂) | chemrxiv.org |
| Carboxylic Acid | Curtius Reaction | Amine | chemrxiv.org |
| Carboxylic Acid | Esterification (e.g., Ethyl Iodide) | Ester | chemrxiv.org |
These expedient synthetic routes facilitate straightforward access to novel molecular modules that are significant for drug design and discovery. nih.gov
Utility in Developing Conformationally Restricted Analogues
A primary advantage of the spiro[3.3]heptane scaffold is its inherent rigidity, which is leveraged to develop conformationally restricted analogues of biologically active molecules. researchgate.net By locking flexible chains or replacing planar rings with this 3D core, chemists can reduce the number of accessible conformations, which can lead to increased potency, improved selectivity, and better metabolic stability. researchgate.net
This strategy has been successfully applied in the design of glutamic acid analogues. rsc.org All four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid were prepared from a common precursor, 3-oxocyclobutanecarboxylic acid. rsc.org These compounds mimic the neurotransmitter glutamate (B1630785) but are held in a much more rigid conformation, making them valuable tools for studying the structural requirements of glutamate receptors and enzymes. rsc.orgnih.gov The spiro[3.3]heptane framework acts as a surrogate for cyclohexane (B81311), with specific stereoisomers corresponding to restricted forms of cis-1,4- and trans-1,3-disubstituted cyclohexanes. researchgate.net This conformational restriction is a key instrument in modern drug design. nih.gov
Preparation of Bi-functional and Poly-functional Spiro[3.3]heptanes
The orthogonal reactivity of the ketone and carboxylic acid groups in precursors like this compound allows for the synthesis of diverse bi-functional and poly-functional molecules. chemrxiv.org These building blocks, featuring multiple "exit vectors" for further chemical elaboration, are highly valuable in fragment-based drug discovery and the assembly of complex molecular architectures. nih.govacs.org
A variety of bi-functional spiro[3.3]heptanes have been synthesized for direct use in medicinal chemistry projects. chemrxiv.org By combining reactions at different sites on the scaffold, molecules with tailored functionalities can be created. For example, oxidation of a phenyl-substituted spiro[3.3]heptanone can yield a keto-acid, a molecule possessing two distinct reactive handles. chemrxiv.org A more complex sequence involves the reduction of a ketone, conversion to an azide, and subsequent reduction and protection to form an N-Boc protected amino ester, which can then be saponified to the corresponding amino acid. chemrxiv.org
Table 2: Examples of Synthesized Bi-functional Spiro[3.3]heptanes
| Compound Type | Key Functional Groups | Synthetic Utility | Reference |
|---|---|---|---|
| Keto-acid | Ketone, Carboxylic Acid | Orthogonal functionalization | chemrxiv.org |
| Amino-alcohol | Amine, Alcohol | Building block for heterocycles | chemrxiv.org |
| Bromo-acid | Bromide, Carboxylic Acid | Precursor for organometallic reactions | chemrxiv.org |
| Amino-acid | Amine, Carboxylic Acid | Peptide synthesis, drug scaffolds | chemrxiv.orgrsc.org |
This synthetic versatility allows for the generation of a rich collection of spiro[3.3]heptane derivatives, positioning them as powerful and adaptable scaffolds in modern organic synthesis. chemrxiv.org
Q & A
Q. What are the common synthetic routes for preparing 3-oxospiro[3.3]heptane-1-carboxylic acid and its derivatives?
The synthesis typically involves multi-step functionalization of spirocyclic precursors. Key methods include:
- Reduction with LiAlH₄ : For converting esters to alcohols (e.g., 84.3% yield for 3a using LiAlH₄ at -20°C followed by aqueous workup) .
- Oxidation with Dess-Martin Periodinane : Converts primary alcohols to aldehydes (e.g., 5a and 5b synthesis) .
- Seyferth-Gilbert Homologation : Transforms aldehydes into alkynes using Bestmann-Ohira reagent (e.g., 6a and 6b with 67.5% and 55.6% yields, respectively) .
Q. Reaction Optimization Table
| Step | Reagents/Conditions | Yield (%) | Product | Reference |
|---|---|---|---|---|
| 1 | LiAlH₄, THF, -20°C | 84.3 | 3a | |
| 2 | LiAlH₄, THF, 0°C | 67.5 | 4a | |
| 3 | Dess-Martin Periodinane | 91.1 | 5b |
Q. How is structural characterization performed for 3-oxospiro derivatives?
- Nuclear Magnetic Resonance (NMR) : H NMR confirms substituent integration and stereochemistry (e.g., 3a: δ 1.45 ppm for methyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 4a: [M+H]⁺ at m/z 253.2) .
- Chromatography : Purification via vacuum distillation or column chromatography ensures ≥95% purity .
Q. Why are 3-oxospiro[3.3]heptane derivatives considered bioisosteres of pipecolic acid?
Their rigid spirocyclic structure mimics pipecolic acid’s conformation, enhancing 3D shape and Fsp³ character. This improves:
- Lipid solubility : Facilitates membrane penetration.
- Metabolic stability : Reduces oxidative degradation .
For example, replacing piperidine with a spirocyclic system in Bupivacaine analogs lowered toxicity 5-fold while retaining activity .
Advanced Research Questions
Q. How can reaction yields be optimized for spirocyclic intermediates?
Key factors include:
- Temperature Control : Lower temperatures (-20°C to 0°C) minimize side reactions during LiAlH₄ reductions .
- Reagent Stoichiometry : Excess Dess-Martin Periodinane (1.2 equiv) ensures complete alcohol-to-aldehyde conversion .
- Purification Methods : Vacuum distillation improves purity for liquid products (e.g., 4a, 67.5% yield) .
Q. What strategies enable functional diversification of 3-oxospiro scaffolds?
- Alkyne Introduction : Seyferth-Gilbert homologation adds alkynes for click chemistry applications .
- Esterification : Methyl/ethyl esters (e.g., 2a, 2b) provide handles for further coupling .
- Protecting Group Chemistry : tert-Butyl esters (e.g., 5a) allow selective deprotection for carboxylate activation .
Q. How do 3-oxospiro derivatives perform in ADME/Tox studies compared to linear analogs?
- Reduced Toxicity : Spirocyclic Bupivacaine analogs showed 5-fold lower cytotoxicity due to reduced off-target interactions .
- Improved Solubility : The 7-oxa-2-azaspiro[3.5]nonane derivative increased water solubility by 40% while maintaining logP ~2.5 .
- Metabolic Stability : Enhanced resistance to CYP450 oxidation (t₁/₂ > 6 hrs in liver microsomes) .
Q. How should researchers address contradictions in reported synthetic yields?
Discrepancies (e.g., 55.6% vs. 91.1% yields for similar steps) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
